Product packaging for Hypoglycin B(Cat. No.:CAS No. 502-37-4)

Hypoglycin B

Cat. No.: B1606432
CAS No.: 502-37-4
M. Wt: 270.28 g/mol
InChI Key: UYDZYCPIQSRXKU-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hypoglycin B (CAS 502-37-4) is a naturally occurring toxic dipeptide, identified as the γ-glutamyl conjugate of Hypoglycin A . It is a significant compound found in plant species of the Sapindaceae family, most notably in the seeds of the ackee fruit ( Blighia sapida ) and in various tissues of maple trees ( Acer species) such as the sycamore maple ( Acer pseudoplatanus ) . The compound has a molecular formula of C12H18N2O5 and a molecular weight of 270.28 g/mol . In the unripe ackee fruit, this compound is considered a reservoir for its more potent precursor, Hypoglycin A . Research indicates that during the ripening process of the ackee fruit, Hypoglycin A is translocated to the seeds and converted into this compound, a detoxification process that makes the edible aril safe for consumption . Studies investigating the compound's fate in in vitro ruminal fluid models have demonstrated a rapid conversion of this compound back into Hypoglycin A, highlighting its dynamic role as a metabolic source of the primary toxin . This conversion is a critical area of study for understanding the mechanism of poisoning in conditions like Jamaican vomiting sickness and seasonal pasture myopathy in horses . The toxicological significance of this compound stems from its relationship to Hypoglycin A. Upon release, Hypoglycin A is metabolized into methylenecyclopropylacetic acid (MCPA), which disrupts fatty acid β-oxidation by inhibiting essential acyl-CoA dehydrogenases, leading to severe hypoglycemia and metabolic crises . Consequently, this compound is a vital reagent for researchers in toxicology and phytochemistry. It is used to investigate the biochemical pathways of plant-derived toxins, study the etiology of related poisonings, and explore the metabolic handling of non-proteinogenic amino acids in biological systems . This product is offered for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O5 B1606432 Hypoglycin B CAS No. 502-37-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

502-37-4

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxy-2-[(1R)-2-methylidenecyclopropyl]ethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H18N2O5/c1-6-4-7(6)5-9(12(18)19)14-10(15)3-2-8(13)11(16)17/h7-9H,1-5,13H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8+,9+/m1/s1

InChI Key

UYDZYCPIQSRXKU-VGMNWLOBSA-N

SMILES

C=C1CC1CC(C(=O)O)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

C=C1C[C@@H]1C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

C=C1CC1CC(C(=O)O)NC(=O)CCC(C(=O)O)N

melting_point

200-207°C

physical_description

Solid

sequence

XX

Origin of Product

United States

Historical Scientific Delineation of Hypoglycin B

Early Isolation and Characterization Endeavors

The scientific journey to identify the toxic principles of the ackee fruit began long before Hypoglycin (B18308) B was isolated. An association between the consumption of unripe ackee and the acute illness termed Jamaican vomiting sickness was first noted in 1875 and scientifically documented in 1904. nih.gov For decades, the specific chemical agent responsible remained elusive. A significant step forward occurred in 1937 when researchers Jordan and Burrows identified a water-soluble toxic material within the seeds and pods of the fruit, laying the groundwork for future isolation studies. nih.gov However, the techniques of the time were insufficient to separate and precisely identify the individual compounds within this toxic fraction.

Seminal Investigations in the Mid-20th Century

The mid-20th century marked a pivotal period in the understanding of ackee toxins. In 1954 and 1955, a team led by Hassal and Reyle successfully isolated two toxic compounds in crystalline form from ackee seeds. nih.govresearchgate.net Due to their potent hypoglycemic effects, these compounds were named Hypoglycin A and Hypoglycin B. nih.gov

Initial structural work focused on the more abundant Hypoglycin A. Its structure was elucidated in 1958 by Carbon et al. researchgate.net Subsequent investigations into this compound revealed it to be a dipeptide, specifically the γ-glutamyl peptide of Hypoglycin A. researchgate.netmdpi.com This meant that this compound is composed of a glutamic acid molecule linked to a Hypoglycin A molecule. mdpi.com These findings established the fundamental chemical relationship between the two primary toxins of the ackee fruit.

Key Mid-20th Century Findings Description Year Researchers
Isolation of Toxic Compounds First successful isolation of Hypoglycin A and this compound in crystalline form from ackee fruit.1954-1955Hassal and Reyle
Elucidation of Hypoglycin A The chemical structure of L-ɑ-amino-β-methylene-cyclopropyl propionic acid (Hypoglycin A) was determined.1958Carbon et al.
Identification of this compound Characterized as the γ-L-glutamyl derivative of Hypoglycin A, establishing it as a dipeptide.Post-1958Various

Evolution of Structural Elucidation Methodologies for Complex Amino Acids

The complete and nuanced structural understanding of complex, non-proteinogenic amino acids like this compound has been heavily dependent on the advancement of analytical technologies.

Early methods relied on classical chemical degradation and paper chromatography, which were instrumental in the initial identification of this compound as a dipeptide. For purification, techniques such as ion exchange chromatography were employed. researchgate.net The development of High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), provided a robust and sensitive method for separating and quantifying both Hypoglycin A and this compound in fruit extracts, which proved critical for tracking their concentrations during fruit ripening. researchgate.netacs.org

A definitive leap in structural characterization came with the application of Nuclear Magnetic Resonance (NMR) spectroscopy. In a 2009 study, this compound was characterized for the first time using detailed NMR spectral data. researchgate.netnih.gov This advanced analysis, including techniques like DEPT, gCOSY, gHSQC, and gHMBC, not only confirmed the dipeptide structure but also led to the crucial discovery that this compound naturally exists as a pair of diastereomers. nih.gov

More recently, the coupling of liquid chromatography with mass spectrometry (LC-MS), especially tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HR-MS), has offered unparalleled sensitivity and specificity. These methods have been instrumental in confirming the presence of this compound in other plant species, such as the sycamore and box elder maple, for the first time since 1973. mdpi.com

Methodology Application to this compound Key Insights Provided
Chromatography (Ion Exchange, HPLC) Purification, separation, and quantification of this compound from biological samples. researchgate.netEnabled tracking of concentration changes during fruit maturation. acs.org
Nuclear Magnetic Resonance (NMR) Complete structural characterization and confirmation. nih.govRevealed that this compound exists as a natural pair of diastereomers. researchgate.netnih.gov
Mass Spectrometry (LC-MS/MS, HR-MS) Highly sensitive detection and confirmation of the compound's presence in various plant matrices. mdpi.comConfirmed the co-occurrence of this compound in maple species. mdpi.com

Detailed Research Findings

Research has demonstrated a dynamic relationship between Hypoglycin A and this compound during the maturation of the ackee fruit. Studies tracking the concentrations of these compounds in different parts of the fruit have revealed that as the fruit ripens, the level of Hypoglycin A in the edible aril decreases significantly. acs.org Concurrently, the concentration of this compound in the seeds, which are not consumed, shows a marked increase. acs.org This strong inverse relationship suggests that this compound in the seeds may act as a "sink," with the plant actively converting Hypoglycin A into this compound as a natural detoxification mechanism for the edible portion of the fruit. acs.orgresearchgate.net

The table below presents data from a study on 'Cheese' variety ackees, illustrating this shift during ripening.

Concentration of Hypoglycins in 'Cheese' Ackee (mg/kg)

Fruit Component Maturity Stage Hypoglycin A (mg/kg) This compound (mg/kg)
Aril Green ~8000 Not typically measured
Aril Ripe 271 Not typically measured
Seeds Green ~8000 1629
Seeds Ripe 1451 11774

Data sourced from Bowen-Forbes et al., 2011. acs.org


Natural Occurrence and Distribution Patterns of Hypoglycin B

Co-Occurrence with Related Cyclopropylamino Acids

Association with Hypoglycin (B18308) A

Hypoglycin B is chemically defined as the γ-glutamyl dipeptide of Hypoglycin A. wikipedia.org This structural relationship means that a molecule of L-glutamic acid is attached to the amino group of a Hypoglycin A molecule. nih.gov Consequently, the presence and concentration of this compound in plants are directly tied to the biosynthesis and translocation of Hypoglycin A.

This close association is most extensively documented in the ackee fruit (Blighia sapida), where the two compounds exhibit a dynamic and inverse relationship during the fruit's maturation. acs.orgubc.ca In unripe ackee, Hypoglycin A is found in high concentrations in both the edible aril and the seeds. clinmedjournals.orggsconlinepress.com However, as the fruit ripens, the concentration of Hypoglycin A in the aril decreases significantly, rendering it safe for consumption. Simultaneously, the concentration of this compound in the seeds markedly increases. acs.orgclinmedjournals.org

Research suggests this phenomenon is a key part of the fruit's natural detoxification process. acs.org It is hypothesized that Hypoglycin A is translocated from the arils to the seeds, where it is converted into this compound by the enzyme γ-glutamyl-transpeptidase. mdpi.commdpi.comubc.ca This makes the seeds a "sink" for Hypoglycin A, effectively sequestering the toxin away from the edible portion of the fruit. acs.org this compound is therefore considered a biological reservoir for Hypoglycin A. mdpi.commdpi.com While Hypoglycin A is found in both the arils and seeds of the ackee fruit, this compound is confined exclusively to the seeds. clinmedjournals.orggsconlinepress.com

The co-occurrence of Hypoglycin A and this compound is not limited to the ackee fruit. Both compounds have also been identified in the seeds, leaves, and seedlings of maple trees, specifically the sycamore maple (Acer pseudoplatanus) and the box elder maple (Acer negundo). mdpi.comresearchgate.net In the sycamore maple, the proportion of this compound is notably higher in the seeds compared to the leaves. mdpi.com

Table 1: Hypoglycin A and this compound Concentrations in 'Cheese' Ackee Fruit at Different Maturity Stages

This table presents the changing concentrations of Hypoglycin A and this compound in the arils and seeds of the 'Cheese' variety of ackee fruit as it matures. The data illustrates the inverse relationship between the two compounds.

Fruit PartMaturity StageHypoglycin A (mg/kg)This compound (mg/kg)
Aril Green (Unripe)~8000 acs.orgNot Detected
Aril Ripe~271 acs.orgNot Detected
Seed Green (Unripe)~8000 acs.org~1629 acs.org
Seed Ripe~1451 acs.org~11774 acs.org

Relationship with Methylenecyclopropylglycine (B50705) and Its Derivatives

This compound's distribution is also related to another group of structurally similar toxic amino acids, namely methylenecyclopropylglycine (MCPG) and its derivatives. mdpi.com Hypoglycin A (methylenecyclopropylalanine) and MCPG are considered homologues, sharing the distinctive methylenecyclopropyl functional group that is central to their biological activity. mdpi.com

MCPG is well-known for its presence in the lychee fruit (Litchi chinensis), another member of the Sapindaceae family. d-nb.info Similar to the relationship between Hypoglycin A and this compound, MCPG can also form a γ-glutamyl dipeptide, known as γ-glutamyl-α-(methylenecyclopropyl)glycine (γ-glutamyl-MCPrG). mdpi.com

Research has confirmed the co-occurrence of this entire family of compounds in certain plants. For instance, studies have identified Hypoglycin A, this compound, MCPG, and γ-glutamyl-MCPrG in both sycamore and box elder maple trees. mdpi.commdpi.comacs.org While ackee seeds are known to contain this compound and its precursor, γ-glutamyl-MCPrG has also been reported. mdpi.com Furthermore, a 2022 study reported for the first time the presence of this compound in litchi fruit, alongside the more commonly associated compounds Hypoglycin A and MCPG. nih.gov

Table 2: Co-occurrence of this compound with Related Compounds in Various Plant Species

This table outlines the known distribution of this compound and its associated compounds—Hypoglycin A, Methylenecyclopropylglycine (MCPG), and γ-glutamyl-MCPrG—across several plant species of the Sapindaceae family.

Plant SpeciesCommon NameHypoglycin AThis compoundMCPGγ-glutamyl-MCPrG
Blighia sapida AckeeYes clinmedjournals.orgYes wikipedia.orgclinmedjournals.orgNoYes mdpi.com
Litchi chinensis LycheeYes nih.govYes nih.govYes Not Reported
Acer pseudoplatanus Sycamore MapleYes mdpi.comYes mdpi.commdpi.comYes mdpi.comYes mdpi.com
Acer negundo Box Elder MapleYes mdpi.comYes mdpi.comresearchgate.netYes mdpi.comYes mdpi.com

Structural Aspects and Isomerism of Hypoglycin B

Elucidation of its Dipeptide Structure

Hypoglycin (B18308) B is a dipeptide, a molecule consisting of two amino acids joined by a peptide bond. ebi.ac.ukhmdb.ca Specifically, it is the γ-glutamyl dipeptide of hypoglycin A. researchgate.netresearchgate.net The chemical structure is identified as γ-L-glutamyl-α-amino-β-methylene cyclopropyl (B3062369) propionic acid. researchgate.netresearchgate.netscielo.br This means it is formed from L-glutamic acid and hypoglycin A, a non-proteinogenic amino acid known for its unusual methylenecyclopropyl group. researchgate.netscielo.br The linkage occurs between the gamma-carboxyl group of the glutamic acid and the amino group of hypoglycin A. nih.gov

Natural Occurrence as a Diastereomeric Pair

Initial characterization of Hypoglycin B through nuclear magnetic resonance (NMR) spectroscopy led to a significant discovery: the compound naturally exists as a pair of diastereomers. ebi.ac.ukresearchgate.netscilit.comebi.ac.uknih.gov Diastereomers are stereoisomers that are not mirror images of each other. This diastereomeric mixture, containing both (2S,4R)- and (2S,4S)-hypoglycin B, is found in the ackee fruit. ebi.ac.uk While its counterpart, hypoglycin A, is found in both the arils and seeds, this compound is confined to the seeds. researchgate.netscilit.com

Spectroscopic Characterization of Diastereomers for Research Purposes

The detailed structural analysis and differentiation of the this compound diastereomers have been accomplished primarily through spectroscopic methods. nih.gov Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) have been particularly instrumental.

NMR spectroscopy was the definitive tool in identifying the diastereomeric nature of this compound. ebi.ac.ukscilit.comnih.gov Interestingly, while the proton NMR (¹H NMR) spectra did not show any distinction between the signals of the two diastereomers, the carbon-13 NMR (¹³C NMR) spectra provided complete and distinct signal assignments for each individual diastereomer. ebi.ac.ukresearchgate.netebi.ac.ukscilit.com The structural assignments from the ¹H and ¹³C NMR data were further corroborated by advanced NMR experiments, including DEPT (Distortionless Enhancement by Polarization Transfer), gCOSY (gradient-selected Correlation Spectroscopy), gHSQC (gradient-selected Heteronuclear Single Quantum Coherence), and gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation). researchgate.netresearchgate.net

FTIR spectroscopy has also been employed to identify key functional groups within the molecule. scielo.br These studies detected a characteristic band at 3070 cm⁻¹, which is attributed to the methylenecyclopropane (B1220202) moiety, a unique structural feature of the hypoglycin family of compounds. scielo.brscielo.br

The following table summarizes the key spectroscopic techniques used in the characterization of this compound.

Spectroscopic TechniqueFindingsReference(s)
¹H NMR No distinction observed in the signals of the diastereomers. ebi.ac.ukresearchgate.netebi.ac.uk
¹³C NMR Provided complete and distinct signal assignments for the individual diastereomers. ebi.ac.ukresearchgate.netebi.ac.uk
DEPT, gCOSY, gHSQC, gHMBC Supported and confirmed the ¹H and ¹³C NMR assignments. researchgate.netresearchgate.net
FTIR Identified a characteristic band at 3070 cm⁻¹ for the methylenecyclopropane group. scielo.brscielo.br

Biosynthetic Pathways and Precursors

Hypoglycin (B18308) B as a γ-Glutamyl Conjugate in Plant Metabolism

Hypoglycin B is a naturally occurring dipeptide found in plants such as the ackee (Blighia sapida) and some maple species (Acer spp.). nih.govnih.gov Chemically, it is the γ-glutamyl conjugate of Hypoglycin A. researchgate.net In this structure, the amino group of Hypoglycin A is acylated by the γ-carboxyl group of L-glutamic acid, forming a peptide bond. nih.govwikipedia.org This conjugation makes this compound a non-proteinogenic amino acid derivative and a distinct plant metabolite. nih.govebi.ac.uk

Found exclusively in the seeds of the ackee fruit, this compound's presence and concentration are closely tied to the fruit's maturation process. researchgate.netubc.cascispace.com While Hypoglycin A is found in both the arils and seeds, this compound is localized to the seeds. researchgate.net This distribution is a key aspect of its proposed metabolic function within the plant. researchgate.net The formation of this γ-glutamyl dipeptide is a common strategy in plant metabolism for the storage and transport of amino acids. nih.gov

Enzymatic Conversion of Hypoglycin A to this compound

The synthesis of this compound from Hypoglycin A is not a spontaneous process but is catalyzed by a specific enzyme that facilitates the transfer of a glutamyl group.

Studies have successfully purified γ-glutamyl-transpeptidase from the seeds of immature ackee fruit. colab.ws The purified enzyme was shown to catalyze the synthesis of this compound in vitro, confirming its central role in the biosynthetic pathway. colab.ws The presence of this enzyme has also been detected in other plants that produce related cyclopropylamino acids, such as the sycamore maple (Acer pseudoplatanus), suggesting a conserved mechanism within the Sapindaceae family. nih.govmdpi.com

The primary metabolic function proposed for this compound is to act as a storage reservoir or sink for Hypoglycin A. nih.govmdpi.commdpi.com This hypothesis is strongly supported by the observed inverse relationship between the concentrations of Hypoglycin A and this compound during the ripening of the ackee fruit. researchgate.netmdpi.com

As the fruit matures, the concentration of Hypoglycin A in the edible arils decreases dramatically, while the concentration of this compound in the seeds significantly increases. ebi.ac.ukubc.camdpi.com This translocation and conversion process is considered part of a natural detoxification mechanism for the fleshy aril, rendering it safe for consumption upon full maturity. ebi.ac.ukresearchgate.net By sequestering the precursor molecule in the seeds in a dipeptide form, the plant effectively manages the levels of the more potent Hypoglycin A in its developing fruit tissues. researchgate.net

Table 1: Change in Hypoglycin Concentrations During Ackee Fruit Maturation ('Cheese' Variety)
CompoundFruit PartConcentration in Green Fruit (mg/kg)Concentration in Ripe Fruit (mg/kg)
Hypoglycin AArilli~8000271
Hypoglycin ASeeds~80001451
This compoundSeeds162911774

Data derived from studies on 'Cheese' ackee varieties, demonstrating the inverse relationship between Hypoglycin A in the arilli and this compound in the seeds as the fruit ripens. ebi.ac.ukresearchgate.net

Hypothetical Linkages to Broader Cyclopropylamino Acid Biosynthesis

The synthesis of this compound is part of a broader pattern of cyclopropylamino acid metabolism observed in the order Sapindales, which includes the families Sapindaceae (Ackee, Lychee, Maple) and Hippocastanaceae. nih.govscispace.compaarden.vlaanderen In many of these plants, Hypoglycin A and B are found to co-exist with other structurally related compounds. paarden.vlaanderen

A survey of amino acids in the seeds of various Acer species revealed that where the synthesis of these compounds occurs, all four major cyclopropyl (B3062369) compounds are often present together. paarden.vlaanderen This suggests a shared or closely related biosynthetic pathway. paarden.vlaanderen The presence of γ-glutamyl-transpeptidase activity in Acer pseudoplatanus further strengthens this link, indicating that the mechanism for creating γ-glutamyl peptides is not unique to Blighia sapida. nih.govmdpi.com The initial steps of the pathway are thought to involve the addition of carbon units to a precursor like α-ketobutyrate, followed by steps analogous to the biosynthesis of the branched-chain amino acid leucine. uwi.edu

Table 2: Co-occurring Cyclopropylamino Acids and Related Peptides in Acer and Sapindaceae Species
Compound NameChemical DescriptionCommon Occurrence
Hypoglycin Aβ-(methylenecyclopropyl)alanineBlighia sapida, Acer pseudoplatanus paarden.vlaanderen
This compoundγ-glutamyl-hypoglycin ABlighia sapida, Acer pseudoplatanus paarden.vlaanderen
α-(methylenecyclopropyl)glycineLower homologue of Hypoglycin ALitchi sinensis, Acer pseudoplatanus scispace.compaarden.vlaanderen
γ-glutamyl-α-(methylenecyclopropyl)glycineγ-glutamyl peptide of α-(methylenecyclopropyl)glycineAcer pseudoplatanus, Billia hippocastanum paarden.vlaanderen

Metabolic Transformation and Biochemical Intermediates

Hydrolytic Release of Hypoglycin (B18308) A from Hypoglycin B

This compound is chemically defined as a γ-glutamyl dipeptide of Hypoglycin A. mdpi.comresearchgate.net This means it consists of a Hypoglycin A molecule linked to a glutamic acid residue. mdpi.com The primary and most crucial step in the metabolic activation of this compound is its hydrolysis. This reaction cleaves the peptide bond, releasing free Hypoglycin A and glutamic acid. mdpi.com

This hydrolytic conversion is considered an activation step because this compound itself is less potent than Hypoglycin A. oup.com The release of Hypoglycin A is necessary for the subsequent metabolic steps that lead to toxic effects. In some plants, such as the ackee fruit, this compound acts as a storage form or reservoir for Hypoglycin A. mdpi.commdpi.com An enzyme known as γ-glutamyl-transpeptidase can catalyze the conversion of Hypoglycin A to this compound, and it is plausible that this or other enzymes facilitate the reverse hydrolytic reaction upon ingestion. mdpi.commdpi.com The hydrolysis of this compound and the subsequent increase in Hypoglycin A concentration are key events that precede the manifestation of toxicity. mdpi.commdpi.com

Transformation Dynamics in Biological Systems (e.g., Ruminal Fluid)

The metabolic fate of this compound has been investigated in specific biological environments, such as the ruminal fluid of ruminant animals. In vitro studies using ovine ruminal fluid incubated with sycamore maple seeds, which contain both Hypoglycin A and this compound, have provided detailed insights into the transformation dynamics. mdpi.comresearchgate.net

Research has shown a distinct and rapid conversion of this compound into Hypoglycin A. mdpi.com In one study, the concentration of Hypoglycin A sharply increased within the first 24 hours of incubation, which coincided with a significant decrease in the concentration of this compound. mdpi.comresearchgate.net This inverse relationship strongly supports the hydrolytic release of Hypoglycin A from its dipeptide precursor. mdpi.com Modeling of the data predicted that the maximum concentration of the released Hypoglycin A was reached at approximately 13.7 hours. mdpi.com

Interestingly, this conversion was also observed in experiments conducted with autoclaved ruminal fluid, where microbial activity was eliminated. mdpi.comresearchgate.net This finding suggests that the hydrolysis may not be solely dependent on microbial enzymes and could be facilitated by plant-based enzymes released from the seeds during mechanical grinding and incubation. mdpi.com

Table 1: Transformation of this compound in Ruminal Fluid Batch Cultures

This table summarizes the findings from an in-vitro study on the transformation of this compound (HGB) and Hypoglycin A (HGA) when sycamore maple seeds were incubated in ovine ruminal fluid over 48 hours.

Time PointHGB Concentration (µg/mL)HGA Concentration (µg/mL)Key Observation
Initial 19.9 ± 5.414.7 ± 1.4Initial concentrations in the sycamore maple seed incubation. researchgate.net
24 hours Decreased SignificantlyIncreased SignificantlyA sharp increase in HGA coincides with a decrease in HGB. mdpi.comresearchgate.net
48 hours 1.0 ± 1.28.7 ± 6.6HGB is nearly depleted while HGA concentration remains elevated. mdpi.com

Data sourced from studies on ovine ruminal fluid batch cultures. mdpi.comresearchgate.net

Formation of Other Metabolites and Conjugates in Research Models

Once Hypoglycin A is released from this compound, it undergoes further metabolism to form several biochemical intermediates. wikipedia.org Hypoglycin A itself is considered a protoxin, which is metabolically activated in the liver. mdpi.comwikipedia.org The primary metabolic pathway involves transamination and oxidative decarboxylation to produce methylene (B1212753) cyclopropyl (B3062369) acetic acid (MCPA). nih.gov This is then converted to its highly toxic coenzyme A ester, methylene cyclopropyl acetyl-CoA (MCPA-CoA). mdpi.comwikipedia.orgfortunejournals.com

MCPA-CoA is the key toxic metabolite that disrupts cellular metabolism. wikipedia.orgfortunejournals.com From MCPA-CoA, the metabolic pathway can proceed to form various conjugates. nih.gov In the liver, MCPA-CoA can be conjugated with glycine (B1666218) by the enzyme glycine-N-acylase to form methylenecyclopropylacetyl-glycine (MCPA-Gly). nih.gov Studies in rats have shown that a significant portion (25-40%) of an administered dose of Hypoglycin A is excreted in the urine as MCPA-Gly. nih.gov Another conjugate, MCPA-carnitine, has also been identified. mdpi.com These glycine and carnitine conjugates have been detected in the urine and milk of dairy cows exposed to sycamore seedlings. researchgate.netnih.govacs.org

In addition to these primary metabolites, research in rat models administered hypoglycin has identified a range of other abnormal metabolites in urine. nih.gov These findings indicate widespread disruption of fatty acid and amino acid metabolism. nih.govnih.gov

Table 2: Metabolites Originating from this compound Transformation

This table lists the key biochemical intermediates and final metabolites formed following the initial hydrolysis of this compound to Hypoglycin A.

Precursor/IntermediateMetabolite(s)Metabolic ProcessReference
This compound Hypoglycin A, Glutamic acidHydrolysis mdpi.com
Hypoglycin A Methylene cyclopropyl acetic acid (MCPA)Transamination & Decarboxylation nih.gov
MCPA Methylene cyclopropyl acetyl-CoA (MCPA-CoA)Coenzyme A Ligation mdpi.comwikipedia.org
MCPA-CoA MCPA-Glycine, MCPA-CarnitineConjugation mdpi.comnih.gov
Hypoglycin A Adipic acid, Sebacic acidOmega-oxidation of fatty acids nih.gov
Hypoglycin A n-Butyrylglycine, Isovaleryl glucuronideDisrupted amino acid metabolism nih.govnih.gov

Molecular and Cellular Mechanisms of Biochemical Interaction

Indirect Mechanisms of Action via Hypoglycin (B18308) A Liberation

Hypoglycin B does not exert its primary toxic effects directly. Instead, it functions as a pro-toxin, requiring metabolic conversion to the active toxic compound, Hypoglycin A. clinmedjournals.orgsemanticscholar.orgresearchgate.net this compound is structurally a γ-glutamyl dipeptide of Hypoglycin A. researchgate.netresearchgate.net For its toxic potential to be realized, it must first undergo hydrolysis to release free Hypoglycin A. mdpi.com This conversion is a critical initiating step in the cascade of metabolic disruption.

The enzymatic process responsible for this liberation involves γ-glutamyl transpeptidase, which cleaves the γ-glutamyl bond, separating it from the Hypoglycin A molecule. mdpi.comresearchgate.net Studies have demonstrated this conversion; in experiments with ruminal fluid, a decrease in this compound concentration occurred simultaneously with a sharp increase in Hypoglycin A concentration. mdpi.comresearchgate.net This conversion process indicates that the toxicity associated with this compound is fundamentally indirect and dependent on the bioavailability of enzymes capable of its hydrolysis. mdpi.com

Interruption of Fatty Acid Oxidation Pathways at the Enzymatic Level

The toxicity of this compound, following its conversion to Hypoglycin A, is primarily due to the severe disruption of mitochondrial fatty acid β-oxidation. researchgate.net The metabolic product of Hypoglycin A is the ultimate inhibitor, targeting key enzymes in this pathway.

Inhibition of Acyl-CoA Dehydrogenases by Hypoglycin A Metabolites

Once liberated, Hypoglycin A is metabolized into highly toxic compounds. It undergoes transamination and oxidative decarboxylation to form methylenecyclopropylacetyl-CoA (MCPA-CoA). ubc.caatsjournals.org MCPA-CoA is a potent inhibitor of several acyl-CoA dehydrogenases, which are crucial enzymes in the β-oxidation of fatty acids. researchgate.net

MCPA-CoA acts as a "suicide" substrate, meaning it irreversibly binds to and inactivates these enzymes. growkudos.comd-nb.info The primary targets are short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD). d-nb.infonih.gov Research has shown that MCPA-CoA rapidly inactivates SCAD and, to a lesser extent, MCAD. nih.govnih.gov It has little to no effect on long-chain or very-long-chain acyl-CoA dehydrogenases. nih.gov The inactivation involves the formation of a covalent bond between a metabolite of MCPA-CoA and the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, rendering the enzyme non-functional. uni-konstanz.dewikipedia.org This irreversible inhibition effectively halts the breakdown of fatty acids at these specific steps. uni-konstanz.de

Recent studies using acylcarnitine analysis have confirmed that 2-methylenecyclopropaneacetic acid (MCPA), the precursor to MCPA-CoA, inhibits not only SCAD and MCAD but also isovaleryl-CoA dehydrogenase and short/branched-chain acyl-CoA dehydrogenase (SBCAD). researchgate.netresearchgate.net

Table 1: Acyl-CoA Dehydrogenases Inhibited by Hypoglycin A Metabolites

EnzymeInhibitorObserved EffectReference
Short-Chain Acyl-CoA Dehydrogenase (SCAD)MCPA-CoARapid and strong inactivation. growkudos.comnih.govnih.gov
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)MCPA-CoASlower inactivation compared to SCAD. d-nb.infonih.gov
Isovaleryl-CoA Dehydrogenase (IVD)MCPA/MCPA-CoASpecific and strong inhibition. researchgate.netpnas.orgnih.gov
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)MCPAInhibition confirmed by acylcarnitine analysis. researchgate.netresearchgate.net

Impact on Cofactor Availability (CoA and Carnitine) in Metabolic Processes

The mechanism of toxicity extends beyond direct enzyme inhibition to the depletion of essential metabolic cofactors, specifically Coenzyme A (CoA) and carnitine. clinmedjournals.orgsemanticscholar.org The formation of the toxic metabolite, MCPA-CoA, from methylenecyclopropylacetic acid (MCPA) sequesters free CoA. uni-konstanz.de This process traps CoA in the form of an unusable ester, effectively reducing the pool of free CoA available for other vital metabolic reactions, including the normal cycles of β-oxidation. physiology.orgnih.gov

In experiments with rat hepatocytes, exposure to MCPA led to a significant decrease in free CoA levels and a corresponding increase in short- and medium-chain acyl-CoA esters. physiology.orgsigmaaldrich.com When both MCPA and fatty acid substrates were present, free CoA levels dropped to just 10% of the total CoA pool, while acyl-CoA levels rose to 45%. physiology.orgnih.gov

Carnitine, which is crucial for transporting long-chain fatty acids into the mitochondria for oxidation, is also depleted. The accumulating, un-oxidized acyl-CoA groups are shunted to form acylcarnitines, which are then excreted. frontiersin.org This sequestration and subsequent excretion lead to a secondary carnitine deficiency, further crippling the cell's ability to metabolize fatty acids for energy. clinmedjournals.orgsemanticscholar.org Studies have shown that carnitine supplementation is unable to correct the alterations in CoA profiles or the suppression of ketogenesis induced by MCPA, highlighting the severity of the metabolic block. physiology.orgnih.gov

Alterations in Gluconeogenesis-Related Biochemical Events

The profound inhibition of fatty acid oxidation by Hypoglycin A metabolites has critical downstream effects on gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. clinmedjournals.orgsemanticscholar.org This process is vital for maintaining blood glucose levels, particularly during periods of fasting.

Fatty acid oxidation is a primary source of ATP and acetyl-CoA, both of which are essential for gluconeogenesis. clinmedjournals.orgsemanticscholar.org Acetyl-CoA is a crucial allosteric activator of pyruvate (B1213749) carboxylase, the first key enzyme in the gluconeogenic pathway. clinmedjournals.orgsemanticscholar.org The severe reduction in fatty acid breakdown caused by MCPA-CoA leads to a dramatic drop in the production of both ATP and acetyl-CoA. clinmedjournals.orgnih.gov The resulting lack of acetyl-CoA inhibits pyruvate carboxylase, effectively shutting down the initial step of glucose synthesis. clinmedjournals.orgsemanticscholar.org

Furthermore, research indicates that hypoglycin poisoning may also directly inhibit glucose-6-phosphatase, a key enzyme in the final step of gluconeogenesis and glycogenolysis. nih.govnih.gov Studies in rats treated with hypoglycin showed a decreased conversion of lactate (B86563) and fructose (B13574) into glucose, suggesting an inhibition of this enzyme in vivo. nih.govnih.gov This multi-pronged assault—depleting the energy supply, removing a key activator, and blocking a terminal enzyme—results in a comprehensive failure of gluconeogenesis. clinmedjournals.orgwikipedia.orgnih.gov

Comparative Biochemical Potency Relative to Hypoglycin A

This compound is consistently reported to be a less potent toxin than Hypoglycin A. clinmedjournals.orgsemanticscholar.orgresearchgate.net Its toxicity is entirely dependent on its conversion to Hypoglycin A, making it an indirect and less immediate threat. Animal studies have shown that this compound can induce hypoglycemia, but it requires higher doses to achieve the same effect as Hypoglycin A. acs.org

The difference in potency is rooted in the pharmacokinetics of the two compounds. Hypoglycin A is readily absorbed and metabolized to the active inhibitor, MCPA-CoA. ubc.ca this compound, however, must first be hydrolyzed to release Hypoglycin A, a step that is not 100% efficient and adds a delay to the onset of toxic effects. mdpi.com Therefore, while both compounds work through the same ultimate biochemical mechanism, the potency of this compound is attenuated by the necessity of its prior conversion. clinmedjournals.orgsemanticscholar.orgresearchgate.net

Table 2: Comparison of Hypoglycin A and this compound

CharacteristicHypoglycin AThis compoundReference
StructureL-α-amino-β-methylenecyclopropylpropionic acidγ-glutamyl dipeptide of Hypoglycin A researchgate.net
MechanismDirectly metabolized to the toxic MCPA-CoA.Requires hydrolysis to Hypoglycin A before becoming toxic. ubc.ca
Relative PotencyHighLess potent; higher doses required for similar effects. clinmedjournals.orgsemanticscholar.orgresearchgate.netacs.org

Advanced Analytical Methodologies for Research

Isolation and Purification Techniques

The initial and critical steps in studying Hypoglycin (B18308) B involve its separation and purification from the complex matrix of ackee seed extracts. This is primarily achieved through a combination of chromatographic techniques that exploit the compound's unique physicochemical properties.

Ion Exchange Chromatography

Ion exchange chromatography (IEC) is a principal method for the purification of Hypoglycin B. scielo.br This technique separates molecules based on their net surface charge. In the case of this compound, which is a dipeptide, its amino and carboxyl groups provide the necessary charge for interaction with an ion exchange resin.

One documented approach utilizes a strongly basic anion exchange resin, Amberlite IRA-402 (Cl-). scielo.br This resin possesses a crosslinked polystyrene structure that facilitates the diffusion of molecules. scielo.br The process involves applying an aqueous seed extract to a column packed with the resin. The column is then washed and the this compound fraction is eluted using an appropriate buffer, such as 1 M hydrochloric acid (HCl). scielo.brscielo.br Another study mentions the use of a strongly acidic cation exchange resin (Dowex 50, H+) eluted with 1 M pyridine, followed by a strongly basic anion exchange resin (Dowex 1) eluted with acetic acid for the purification of this compound. scielo.br

Size Exclusion Chromatography

Following initial purification by ion exchange chromatography, size exclusion chromatography (SEC) is often employed as a subsequent purification step. scielo.br SEC separates molecules based on their size and shape. The partially purified this compound fraction obtained from IEC is passed through a column containing a porous gel matrix.

A common choice for this step is DEAE-Sephadex A-50. scielo.brscielo.br The larger molecules in the extract are excluded from the pores of the gel and elute first, while smaller molecules, including this compound, enter the pores and have a longer retention time, thus allowing for their separation. Sodium chloride (NaCl) solution (0.1 M) is typically used as the eluant in this process. scielo.br This combined approach of ion exchange followed by size exclusion chromatography has proven effective in isolating this compound from ackee seed extracts. scielo.brscielo.br

Spectroscopic Identification and Quantification

Once purified, various spectroscopic methods are utilized to determine the structure and quantity of this compound. These techniques provide detailed information about the molecule's atomic composition and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that has been instrumental in the structural elucidation of this compound. nih.govmdpi.com NMR analysis provides detailed information about the chemical environment of atomic nuclei within the molecule. mdpi.com

Notably, NMR spectral data led to the significant discovery that this compound naturally exists as a pair of diastereomers. nih.gov While the ¹H NMR signals of the diastereomers were indistinguishable, ¹³C NMR spectroscopy allowed for complete and distinct assignments for each individual diastereomer. nih.gov The ¹³C NMR spectrum of this compound shows a strong correlation with the corresponding signals in the spectrum of Hypoglycin A, which is one of its constituent amino acids. nih.gov The structural assignments from ¹H and ¹³C NMR are further confirmed and supported by advanced 2D-NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer), gCOSY (gradient Correlation Spectroscopy), gHSQC (gradient Heteronuclear Single Quantum Coherence), and gHMBC (gradient Heteronuclear Multiple Bond Correlation). nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Moiety Detection

Fourier Transform Infrared (FTIR) spectroscopy is another valuable analytical tool used in the characterization of this compound. scielo.br This technique measures the absorption of infrared radiation by the sample, which causes vibrations in the molecular bonds. pressbooks.pub The resulting spectrum provides a "molecular fingerprint" by identifying the functional groups present in the molecule. nih.gov

In the analysis of this compound, FTIR is particularly useful for detecting specific structural features, or moieties. For instance, FTIR analysis of isolated this compound has successfully detected a characteristic band at a frequency of 3070 cm⁻¹, which is attributed to the methylenecyclopropane (B1220202) moiety of the molecule. scielo.brscielo.brscienceopen.com This non-destructive technique is applied by placing the sample directly on the instrument's crystal and recording the spectrum, typically averaged over multiple scans to improve the signal-to-noise ratio. scielo.br

Chromatographic and Mass Spectrometric Approaches

Modern analytical strategies for this compound often involve the coupling of chromatographic separation with mass spectrometry for highly sensitive and specific detection and quantification.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of amino acids, including this compound. researchgate.net However, due to the similar chromatographic properties of isoleucine, leucine, and hypoglycin, achieving pure isolation can be challenging. oup.com Reversed-phase HPLC methods, often involving pre-column derivatization with reagents like phenylisothiocyanate (PITC), have been developed to enhance the detection of hypoglycins. researchgate.net

More recently, ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of this compound and related compounds without the need for derivatization. researchgate.netnih.govresearchgate.net This approach has been successfully used to confirm the presence of this compound in sycamore and box elder maple. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) further aids in the structure elucidation of these dipeptides. nih.govresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also been employed to study the transformation of this compound into Hypoglycin A in ruminal fluid batch cultures. mdpi.com

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) without Derivatization

Recent advancements in analytical chemistry have led to the development of simple and sensitive methods for the analysis of this compound and related compounds without the need for derivatization. Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful tool for the direct quantification of these toxins. mdpi.comnih.gov

This non-derivatization approach simplifies sample preparation, reduces analysis time, and minimizes potential errors associated with the derivatization process. researchgate.net UPLC-MS/MS methods have been successfully developed and validated for the quantification of hypoglycin A and its structural analog methylenecyclopropylglycine (B50705) (MCPrG) in various matrices, including maple tree samples. mdpi.comnih.govresearchgate.net These methods demonstrate excellent sensitivity, with low limits of quantification (LOQ), and have been validated according to European Union guidelines, showing good recovery and precision. mdpi.com For instance, a validated UPLC-MS/MS method for hypoglycin A achieved a limit of quantification of 16.4 µg/kg. mdpi.comnih.gov While these methods have primarily focused on hypoglycin A and MCPrG, the technology is directly applicable to the analysis of this compound.

A "dilute-and-shoot" approach can be implemented for liquid samples like urine, while a straightforward extraction procedure is effective for solid samples like milk. researchgate.netresearchgate.net The analysis is typically performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Confirmation and Elucidation

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in the confirmation and structural elucidation of this compound and its analogs in complex biological and environmental samples. mdpi.comnih.gov HRMS provides highly accurate mass measurements, which are invaluable for confirming the elemental composition of an analyte and distinguishing it from other compounds with similar nominal masses. researchgate.nettiho-hannover.de

In recent studies, HRMS has been instrumental in confirming the presence of this compound and γ-glutamyl-MCPrG in sycamore and box elder maple species for the first time since 1973. mdpi.comnih.govresearchgate.net This rediscovery highlights the importance of advanced analytical techniques in re-evaluating the toxic components of these plants. The structure of this compound and other dipeptides can be elucidated using techniques like in silico fragmentation and fragment ion search (FISh) analysis. mdpi.comresearchgate.net By comparing the fragmentation patterns of the unknown compound with theoretical fragmentation patterns generated from a proposed structure, researchers can confidently identify the molecule. For example, the query HRMS/MS spectrum can be processed against structural databases, with algorithms suggesting the most likely candidate, which in the case of this compound, was confirmed as the top candidate. mdpi.com

A benchtop orbitrap instrument is often used for high-resolution tandem mass spectrometric detection, offering sensitive detection with limits of detection typically in the picogram per milligram range. nih.gov This level of sensitivity is essential for detecting trace amounts of toxins in various matrices.

Historical Context of High-Performance Liquid Chromatography (HPLC) with Derivatization

Historically, the analysis of amino acids like hypoglycin A and, by extension, this compound, relied heavily on High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization. tandfonline.comresearchgate.net This approach was necessary to enhance the detectability of these compounds, which lack a strong chromophore for UV detection in their native state.

Common derivatizing agents include phenylisothiocyanate (PITC) and o-phthalaldehyde (B127526) (OPA). tandfonline.comresearchgate.net The reaction with these agents forms derivatives that can be readily detected by UV or fluorescence detectors. For example, derivatization with PITC forms a phenylthiocarbamyl derivative, which can be separated by reversed-phase HPLC and detected at 254 nm. researchgate.netscispace.com This method allowed for the analysis of minute quantities of the amino acid. tandfonline.com

The general procedure involved aqueous extraction of the analyte from the sample matrix, followed by centrifugation and filtration. The extract was then reacted with the derivatizing agent at room temperature. tandfonline.comresearchgate.net While effective, these methods were often time-consuming and could be prone to variability in the derivatization reaction, potentially affecting the accuracy and reproducibility of the results. researchgate.net The development of more direct analytical methods like UPLC-MS/MS has largely superseded these derivatization-based HPLC techniques for research purposes, although they may still find use in certain applications.

Table 1: Comparison of Historical and Modern Analytical Techniques for Hypoglycin Analysis

Feature HPLC with Derivatization UPLC-MS/MS without Derivatization
Principle Chemical modification to enhance detection Direct analysis based on mass-to-charge ratio
Derivatization Step Required (e.g., PITC, OPA) Not required
Sample Preparation More complex and time-consuming Simpler and faster
Detection UV or Fluorescence Mass Spectrometry (MS/MS or HRMS)
Sensitivity Good, but can be limited Excellent, very low limits of detection
Specificity Good Excellent, high selectivity
Throughput Lower Higher
Primary Use Historical standard, some current applications Modern research and routine analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique in metabolomics for the analysis of small, volatile, and thermally stable molecules. lcms.czazolifesciences.com For non-volatile compounds like amino acids and their derivatives, a derivatization step is necessary to increase their volatility for GC analysis. lcms.cznih.gov

In the context of hypoglycin-related research, GC-MS has been employed to identify metabolites in biological samples. For instance, trimethylsilyl (B98337) (TMS) derivatives of hypoglycin A have been identified in gastric juice using GC-MS. nih.gov This technique is particularly valuable for metabolic profiling studies, as it can separate and identify a wide range of metabolites in a single run. lcms.czazolifesciences.com The electron ionization (EI) source in GC-MS produces reproducible fragmentation patterns, which can be matched against extensive spectral libraries for confident compound identification. lcms.czazolifesciences.com

The general workflow for GC-MS metabolite analysis involves sample extraction, derivatization, injection into the GC for separation, and subsequent detection and identification by the mass spectrometer. azolifesciences.com The high separation efficiency of gas chromatography, combined with the sensitivity and specificity of mass spectrometry, makes GC-MS a powerful tool for investigating the metabolic fate of compounds like this compound. lcms.cz

Challenges in Analytical Separation from Endogenous Analogs

A significant challenge in the analysis of this compound is its separation from structurally similar endogenous compounds present in biological matrices. researchgate.net this compound is a dipeptide composed of glutamic acid and hypoglycin A. tandfonline.com Glutamic acid is a common endogenous amino acid, and other glutamyl dipeptides may also be present, creating a complex analytical background.

The presence of these endogenous analogs can lead to several analytical issues:

Co-elution: Structurally similar compounds may have very similar retention times in chromatographic systems, leading to overlapping peaks and making accurate quantification difficult.

Matrix Effects: The presence of high concentrations of endogenous compounds can suppress or enhance the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to inaccurate quantification if not properly addressed. mdpi.com

Isobaric Interferences: Endogenous compounds may have the same nominal mass as this compound, leading to isobaric interference in low-resolution mass spectrometry. High-resolution mass spectrometry can often resolve these interferences by distinguishing between the exact masses of the compounds.

To overcome these challenges, careful optimization of the chromatographic method is essential to achieve adequate separation of this compound from its endogenous analogs. This may involve experimenting with different column chemistries, mobile phase compositions, and gradient profiles. The use of stable isotope-labeled internal standards can also help to correct for matrix effects and improve the accuracy of quantification. Furthermore, the high selectivity of tandem mass spectrometry (MS/MS) and the high resolution of HRMS are critical tools for minimizing interferences and ensuring the reliable identification and quantification of this compound in complex samples. mdpi.comresearchgate.net

Comparative Biochemical Research on Cyclopropylamino Acids

Differential Roles of Hypoglycin (B18308) A and Hypoglycin B in Plant Physiology

Hypoglycin A and its dipeptide derivative, this compound, are non-proteinogenic amino acids found in the ackee fruit (Blighia sapida). pu.edu.pk Their distribution and concentration within the fruit change dramatically during the ripening process, indicating distinct physiological roles. researchgate.net

Hypoglycin A is present in both the arils (the fleshy, edible part) and the seeds of the ackee fruit. researchgate.net In contrast, this compound is found exclusively within the seeds. researchgate.netubc.ca The most significant physiological process involving these two compounds is a detoxification mechanism that renders the aril safe for consumption upon full maturity. researchgate.net

As the ackee fruit ripens, Hypoglycin A is actively translocated from the arils to the seeds. researchgate.netubc.ca This leads to a substantial decrease in the concentration of Hypoglycin A in the arils. researchgate.net Once within the seeds, Hypoglycin A is converted into this compound through a biochemical reaction. researchgate.netubc.ca This conversion is catalyzed by the enzyme γ-glutamyl-transpeptidase, which attaches a glutamic acid molecule to Hypoglycin A. mdpi.commdpi.comnih.gov

Consequently, as the fruit matures, the concentration of Hypoglycin A in the arils drops to safe levels, while the concentration of this compound in the seeds markedly increases. researchgate.netebi.ac.uk This strong inverse relationship demonstrates that this compound functions as a storage sink for Hypoglycin A, effectively sequestering the more mobile toxin away from the edible portion of the fruit. researchgate.netebi.ac.uk This process is a critical part of the fruit's natural ripening and detoxification. researchgate.net

Table 1: Change in Hypoglycin Concentrations During Ackee Fruit Ripening ('Cheese' Variety). researchgate.netontosight.ai
CompoundFruit PartConcentration in Green (Immature) Fruit (mg/kg)Concentration in Ripe Fruit (mg/kg)
Hypoglycin AArilli~8000271
Hypoglycin ASeeds~80001451
This compoundSeeds162911774

Analogous Biochemical Pathways and Enzyme Interactions with Other Cyclopropylamino Acids

The biochemical pathways involving this compound are not unique and share similarities with other cyclopropylamino acids found in the Sapindaceae family. mdpi.commdpi.com A notable analogue is methylenecyclopropylglycine (B50705) (MCPrG), a compound also found in ackee and other plants like lychee and maple trees. researchgate.netmdpi.com Just as this compound is the γ-glutamyl dipeptide of Hypoglycin A, a corresponding compound, γ-glutamyl-MCPrG, also exists. mdpi.commdpi.com

The formation of these γ-glutamyl peptides represents a shared biochemical pathway. mdpi.com The enzyme γ-glutamyl-transpeptidase, responsible for converting Hypoglycin A to this compound, is believed to mediate the analogous reaction for MCPrG, forming γ-glutamyl-MCPrG. researchgate.netmdpi.commdpi.com This suggests a common enzymatic mechanism for the storage or modification of different cyclopropylamino acid toxins within these plants. The active site of this enzyme class is adapted to recognize and bind these specific amino acid structures, facilitating the transfer of the glutamyl group. wikipedia.orglibretexts.org

The reverse reaction, the hydrolysis of the γ-glutamyl bond, is also a shared pathway. mdpi.com Studies have shown that this compound can be hydrolyzed to release Hypoglycin A. mdpi.comnih.gov This indicates that the formation of the dipeptide is a reversible process, potentially allowing the plant to mobilize the stored amino acids if needed. mdpi.com This enzymatic interaction highlights a conserved metabolic strategy across different, but structurally related, plant toxins. mdpi.com

Table 2: Comparison of Analogous Cyclopropylamino Acids. mdpi.commdpi.com
Base Compoundγ-Glutamyl DipeptideShared Enzyme Interaction
Hypoglycin AThis compoundFormation/hydrolysis via γ-glutamyl-transpeptidase
Methylenecyclopropylglycine (MCPrG)γ-glutamyl-MCPrG

Cross-Species Biochemical Metabolism and Transformations

When ingested by animals, this compound undergoes specific biochemical transformations. mdpi.com As a dipeptide, its primary metabolic fate is hydrolysis, where the bond linking glutamic acid to Hypoglycin A is cleaved. mdpi.comnih.gov This reaction effectively releases the free Hypoglycin A molecule, which can then enter its own metabolic pathway. ubc.ca Therefore, the metabolism of this compound is contingent upon its initial conversion back to Hypoglycin A.

Research involving ruminant animals provides direct evidence for this transformation. Studies using ovine (sheep) ruminal fluid demonstrated that this compound is efficiently converted back to Hypoglycin A. mdpi.comresearchgate.net Interestingly, this conversion was also observed in autoclaved ruminal fluid, suggesting that the hydrolysis may not be solely dependent on microbial enzymes and could be facilitated by other enzymes present in the fluid or occur through a non-enzymatic process under certain conditions. mdpi.comnih.gov

The presence of this compound in the seeds of sycamore maple (Acer pseudoplatanus) is linked to atypical myopathy in horses. vettimes.co.uk This implies that upon ingestion, horses metabolize this compound, a process that would necessarily begin with its hydrolysis to Hypoglycin A. mdpi.comresearchgate.net The subsequent metabolism of the released Hypoglycin A leads to the formation of the toxic metabolite, Methylene (B1212753) cyclopropyl (B3062369) acetic acid (MCPA), which disrupts fatty acid oxidation. ubc.cavettimes.co.uk This cross-species evidence underscores a common initial metabolic step for this compound: its breakdown into its constituent amino acids, Hypoglycin A and glutamic acid. mdpi.com

Emerging Research Avenues and Future Directions

Elucidating the Full Spectrum of Hypoglycin (B18308) B Metabolites in Diverse Biological Models

While Hypoglycin B is known to be a γ-glutamyl dipeptide of Hypoglycin A, its complete metabolic fate following ingestion is an area of active investigation. wikipedia.org It is understood that for this compound to exert significant toxicity, it likely requires hydrolysis to release Hypoglycin A. The primary toxic effects are then attributed to the metabolites of Hypoglycin A.

Upon ingestion, Hypoglycin A is metabolized in the liver. It undergoes transamination and oxidative decarboxylation to form methylenecyclopropylacetyl-CoA (MCPA-CoA). gsconlinepress.comclinmedjournals.org This metabolite is a potent inhibitor of several acyl-CoA dehydrogenases, which are crucial for the β-oxidation of fatty acids. gsconlinepress.comd-nb.info This inhibition disrupts fatty acid metabolism and leads to the accumulation of various metabolites.

Further research is needed to fully characterize all downstream metabolites of this compound in different biological systems. Studies in rats treated with hypoglycin have identified numerous abnormal urinary metabolites, including those from the metabolism of branched-chain amino acids like valine and isoleucine, such as 2-oxo-adipic acid, n-butyrylglycine, and isovaleryl glucuronide. nih.gov This suggests that the inhibitory effects of Hypoglycin A's metabolites extend beyond just fatty acid oxidation to include the pathways of several amino acids. nih.gov

The metabolism of Hypoglycin A also leads to the formation of methylenecyclopropylacetyl-glycine (MCPA-Gly) and methylenecyclopropylacetic acid (MCPAA). nih.govsemanticscholar.org In rats, MCPA-Gly excretion in urine accounted for a significant portion of the administered Hypoglycin A dose. nih.gov The metabolic pathways of a related compound, methylenecyclopropylglycine (B50705) (MCPG), are also being studied, with its metabolite being methylenecyclopropylformyl-CoA (MCPF-CoA). nih.gov

Future research should focus on utilizing advanced analytical techniques, such as high-resolution mass spectrometry, to identify and quantify the full range of this compound metabolites in various animal models and, where ethically possible, in human case studies. This will provide a more comprehensive understanding of its toxicokinetics and the complete biochemical cascade it initiates.

Deeper Exploration of Enzymatic Regulation in Hypoglycin A/B Interconversion

The relationship between Hypoglycin A and this compound is a dynamic one, with evidence pointing to an enzymatic interconversion process. In the ackee fruit, as it matures, the concentration of Hypoglycin A in the arils decreases, while the level of this compound in the seeds increases. clinmedjournals.orgresearchgate.net This inverse relationship suggests that this compound acts as a storage form or a sink for Hypoglycin A during the fruit's ripening process. researchgate.net

The enzyme believed to be responsible for the conversion of Hypoglycin A to this compound is γ-glutamyl transpeptidase. researchgate.netscispace.commdpi.com This enzyme catalyzes the transfer of a γ-glutamyl group from a donor molecule, such as glutathione, to an acceptor amino acid, in this case, Hypoglycin A. scispace.com The presence of γ-glutamyl transpeptidase has been detected in plants from the Sapindaceae family, including Acer pseudoplatanus (sycamore maple). mdpi.com

Conversely, the release of Hypoglycin A from this compound is also a critical area of study, as this conversion is likely necessary for toxicity. mdpi.com Studies on ruminal fluid have shown that this compound can be converted to Hypoglycin A, and this process can even occur in autoclaved ruminal fluid, suggesting that both enzymatic and non-enzymatic processes may be involved. mdpi.com The mechanisms and kinetics of this release in various biological environments, such as the gastrointestinal tract and liver of different species, are largely unknown and warrant further investigation. researchgate.netmdpi.com Understanding the regulation of these enzymes and the factors that influence the equilibrium between Hypoglycin A and B will be crucial for a complete picture of this compound's biological activity. Some research suggests this conversion may be a bidirectional process, allowing the plant to release the more active Hypoglycin A under stressful conditions. nih.gov

Advanced Structural-Activity Relationship Studies of this compound and its Analogs

The toxicity of this compound is intrinsically linked to its chemical structure and its relationship with Hypoglycin A. This compound itself is considered less potent than Hypoglycin A. clinmedjournals.org Its toxicity is primarily dependent on its hydrolysis to Hypoglycin A. The core toxic component is the methylenecyclopropyl group, which is present in both molecules. gsconlinepress.com

The active metabolite of Hypoglycin A, MCPA-CoA, acts as a "suicide" inhibitor of acyl-CoA dehydrogenases. d-nb.info This means it irreversibly binds to the enzyme, inactivating it. The structural features of MCPA-CoA are what allow it to interact with and modify the flavin cofactor of these enzymes. d-nb.info

Structure-activity relationship (SAR) studies are essential to understand how modifications to the this compound molecule affect its biological activity. For instance, the lower homolog of Hypoglycin A, methylenecyclopropylglycine (MCPG), found in lychee and other Sapindaceae plants, also exhibits toxicity. scispace.com Its metabolite, MCPF-CoA, inhibits a different set of acyl-CoA dehydrogenases, specifically those involved in branched-chain amino acid metabolism. d-nb.info

Future SAR studies should focus on synthesizing and testing various analogs of this compound. By modifying the γ-glutamyl portion or the methylenecyclopropyl ring, researchers can probe the specific structural requirements for transport, enzymatic conversion, and interaction with target enzymes. This knowledge could be invaluable for developing potential antidotes or for understanding the broader toxicological implications of related compounds found in nature.

Investigating the Ecological and Evolutionary Significance of this compound in Plants

This compound, along with Hypoglycin A, is a secondary metabolite found in various plants of the Sapindaceae family, including the well-known ackee (Blighia sapida), lychee (Litchi chinensis), and certain maple species like sycamore (Acer pseudoplatanus) and box elder (Acer negundo). scispace.comresearchgate.net The presence of these toxic, non-proteinogenic amino acids is not arbitrary; they likely serve important ecological and evolutionary functions for the plants that produce them.

One of the primary hypotheses is that these compounds act as a defense mechanism against herbivory. nih.gov By producing toxic substances, plants can deter animals from consuming their seeds and unripe fruits, thereby increasing the chances of successful reproduction. The high concentrations of Hypoglycin A in the unripe ackee aril, which then decrease as the fruit matures and is converted to this compound in the seeds, supports this idea. gsconlinepress.comresearchgate.net This strategy protects the developing seed while allowing for dispersal by animals once the fruit is ripe and the aril becomes safe to eat.

The biosynthesis of Hypoglycin A is thought to be linked to the metabolism of branched-chain amino acids, though the exact pathway is not fully elucidated. scispace.com The conversion to this compound via γ-glutamyl transpeptidase represents a detoxification and storage mechanism within the plant itself. researchgate.netscispace.com

Future research should explore the broader ecological roles of this compound. This could include investigating its potential allelopathic effects (inhibiting the growth of competing plants) or its role in protecting against pathogens. nih.gov Evolutionary studies could trace the genetic origins of the biosynthetic pathways for hypoglycins across the Sapindaceae family to understand how and why this particular chemical defense evolved. Comparing the levels of Hypoglycin A and B in different plant species and in response to various environmental stressors could also provide valuable insights into their functional significance.

Q & A

What are the primary biochemical pathways affected by Hypoglycin B, and how do they differ from those influenced by Hypoglycin A?

Category : Basic Research Question
Methodological Answer :
this compound’s metabolic effects are distinct from Hypoglycin A, which inhibits gluconeogenesis via its metabolite MCPA-CoA by blocking coenzyme A dehydrogenases . To differentiate their pathways, researchers should employ comparative metabolomic profiling in model organisms (e.g., pigeons, rodents) using techniques like LC-MS/MS to track metabolite accumulation. Knockout models of specific dehydrogenases (e.g., acyl-CoA dehydrogenase) can further isolate this compound’s targets. Studies should adhere to NIH guidelines for transparent reporting of experimental conditions to ensure reproducibility .

What experimental models are most appropriate for studying this compound's metabolic effects, and what are their limitations?

Category : Basic Research Question
Methodological Answer :
Pigeons are a validated model for studying this compound-induced emesis, as demonstrated in historical pharmacological studies . However, limitations include species-specific metabolic responses; rodents may better replicate human gluconeogenesis disruptions. Researchers must justify model selection by aligning with the study’s physiological focus (e.g., central vs. peripheral effects). Detailed protocols for animal studies, including sample size calculations and ethical approvals, should follow preclinical checklists .

How can researchers design studies to differentiate this compound's effects from other hypoglycemic agents in complex biological systems?

Category : Advanced Research Question
Methodological Answer :
Controlled experiments should include parallel assays comparing this compound with insulin, sulfonylureas, and Hypoglycin A. Use isolated hepatocyte or mitochondrial preparations to measure glucose output and dehydrogenase activity. Incorporate isotopic tracers (e.g., ¹³C-glucose) to track pathway-specific flux. Statistical analysis must account for confounding variables (e.g., diet, stress) using multivariate regression, as outlined in preclinical reporting standards .

What methodologies are recommended for detecting this compound in biological samples, and how do their sensitivities compare?

Category : Basic Research Question
Methodological Answer :
this compound detection requires high-sensitivity methods like HPLC coupled with fluorescence detection or tandem mass spectrometry (LC-MS/MS). Validate assays using spiked serum/plasma samples to establish limits of detection (LOD) and quantification (LOQ). Cross-validate findings with nuclear magnetic resonance (NMR) for structural confirmation. Method details, including calibration curves and inter-day variability, must be fully documented in supplementary materials .

How should conflicting data on this compound's tissue-specific toxicity be analyzed and reconciled in systematic reviews?

Category : Advanced Research Question
Methodological Answer :
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study quality . Conduct meta-analyses stratified by tissue type (e.g., liver vs. muscle) and dosage. Use tools like PRISMA guidelines to ensure transparency. Consult domain experts to evaluate methodological flaws (e.g., inconsistent dosing protocols) and contextualize discrepancies . For NLP-assisted literature reviews, expand search terms to "this compound," "carbohydrate metabolism," and "toxicity screening" across multiple databases .

What are the key considerations when integrating multi-omics data to elucidate this compound's mechanism of action?

Category : Advanced Research Question
Methodological Answer :
Multi-omics integration requires a hypothesis-driven framework (e.g., PICO: Population, Intervention, Comparison, Outcome) . Combine transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic data to identify dysregulated pathways. Use bioinformatics tools like KEGG pathway enrichment to map interactions. Ensure raw data and processing scripts are shared via repositories like GitHub or Zenodo, adhering to FAIR principles .

How can in vitro and in vivo studies be optimized to ensure reproducibility of this compound's metabolic inhibition assays?

Category : Advanced Research Question
Methodological Answer :
Standardize protocols across labs by detailing buffer compositions, incubation times, and instrument settings . For in vivo studies, report animal strain, diet, and environmental conditions per NIH guidelines . Include at least three biological replicates and technical triplicates to address variability. Use Bland-Altman plots to assess inter-lab reproducibility and publish negative results to reduce publication bias .

What statistical approaches are most robust for analyzing time-dependent this compound toxicity in longitudinal studies?

Category : Advanced Research Question
Methodological Answer :
Employ mixed-effects models to account for repeated measurements and individual variability. Use Kaplan-Meier survival analysis for toxicity endpoints (e.g., hypoglycemic coma onset). Validate assumptions with residual plots and sensitivity analyses. Report 95% confidence intervals for key parameters (e.g., hazard ratios) and adhere to journal-specific statistical reporting checklists .

How should researchers address gaps in the literature regarding this compound's interaction with mitochondrial enzymes?

Category : Basic Research Question
Methodological Answer :
Conduct kinetic assays (e.g., Michaelis-Menten plots) using purified mitochondrial enzymes (e.g., glutamate dehydrogenase) exposed to this compound. Compare inhibition constants (Ki) with Hypoglycin A to identify specificity. Supplement with molecular docking simulations to predict binding affinities. Cite primary literature on enzyme structures and submit raw kinetic data as supplementary files .

What ethical and practical challenges arise when designing clinical studies on this compound toxicity in endemic regions?

Category : Advanced Research Question
Methodological Answer :
Follow the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to define inclusion criteria (e.g., age, exposure history) . Partner with local health agencies for participant recruitment and ensure informed consent processes address low literacy rates. Use point-of-care glucose monitors for rapid hypoglycemia detection and prioritize culturally sensitive data collection methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.